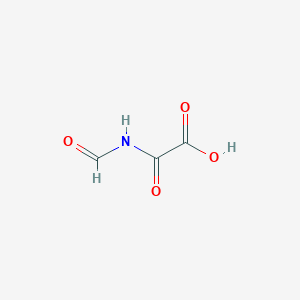

Formamido(oxo)acetic acid

CAS No.: 135432-31-4

Cat. No.: VC19105239

Molecular Formula: C3H3NO4

Molecular Weight: 117.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135432-31-4 |

|---|---|

| Molecular Formula | C3H3NO4 |

| Molecular Weight | 117.06 g/mol |

| IUPAC Name | 2-formamido-2-oxoacetic acid |

| Standard InChI | InChI=1S/C3H3NO4/c5-1-4-2(6)3(7)8/h1H,(H,7,8)(H,4,5,6) |

| Standard InChI Key | YBZDGSOITMGUNZ-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)NC(=O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Spectral Data and Confirmation

Infrared (IR) spectroscopy of analogous compounds reveals characteristic absorption bands:

-

C=O stretch: 1720–1680 cm⁻¹ (oxo and carboxylic acid groups) .

-

C-N stretch: 1250–1020 cm⁻¹ (amide linkage) .

Nuclear magnetic resonance (¹H NMR) spectra further corroborate structural features, with signals at δ 8.2–8.5 ppm (amide proton) and δ 2.5–3.0 ppm (acetic acid methylene protons) . Mass spectrometry of the C₁₂H₁₂N₂O₅ derivative shows a molecular ion peak at m/z 264, consistent with its formula weight .

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

The synthesis of formamido(oxo)acetic acid derivatives typically involves multi-step reactions:

-

Formamide Incorporation: Reacting primary amines with formylating agents (e.g., formic acid or acetic formic anhydride) .

-

Oxo Group Introduction: Oxidation of secondary alcohols or ketones using agents like pyridinium chlorochromate (PCC) .

-

Acetic Acid Conjugation: Esterification or amidation reactions to attach the acetic acid moiety .

For instance, the synthesis of 2-{[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]formamido}acetic acid involves:

-

Condensation of 4-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde with glycine under acidic conditions .

-

Purification via recrystallization from ethanol/water mixtures, yielding a white crystalline solid .

Catalytic Innovations

Recent advances in CO₂ hydrogenation, as explored by Su et al. , suggest potential routes for greener synthesis. Ru-based catalysts immobilized on SiO₂ aerogels facilitate formate production from CO₂ and H₂, which could be adapted for formamido(oxo)acetic acid precursors .

Physicochemical Properties

Solubility and Stability

Formamido(oxo)acetic acid derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition above 200°C, with degradation products including CO₂ and formamide .

Acid-Base Behavior

The compound’s pKa values are estimated as:

-

Amide proton: ~9.8 .

This dual acidity enables zwitterionic forms in physiological pH ranges, influencing its reactivity and biological interactions .

Biological and Industrial Applications

Industrial Relevance

Formamido(oxo)acetic acid serves as:

Future Directions and Challenges

Research Gaps

-

Synthetic Scalability: Current methods suffer from low yields (~35%) .

-

Mechanistic Studies: Elucidating the compound’s mode of action in biological systems .

Technological Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume